3-(Methylthio)-1,2,4-oxadiazol-5-amine

Catalog No.
S752000
CAS No.
55864-39-6
M.F
C3H5N3OS
M. Wt
131.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)-1,2,4-oxadiazol-5-amine

CAS Number

55864-39-6

Product Name

3-(Methylthio)-1,2,4-oxadiazol-5-amine

IUPAC Name

3-methylsulfanyl-1,2,4-oxadiazol-5-amine

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

InChI

InChI=1S/C3H5N3OS/c1-8-3-5-2(4)7-6-3/h1H3,(H2,4,5,6)

InChI Key

QMHFEVITMKZCAB-UHFFFAOYSA-N

SMILES

CSC1=NOC(=N1)N

Canonical SMILES

CSC1=NOC(=N1)N

3-Methylthio-1-propanol

3-(Methylthio)propionic acid

3-(Methylthio)-1,2,4-oxadiazol-5-amine is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with a methylthio group and an amino group. The molecular formula is C3H5N3OSC_3H_5N_3OS, with a molecular weight of approximately 99.09 g/mol. This compound belongs to a class of organic compounds known for their diverse biological activities and potential applications in medicinal chemistry.

The chemical behavior of 3-(Methylthio)-1,2,4-oxadiazol-5-amine can be examined through various reactions:

  • Nucleophilic Substitution: The methylthio group can undergo nucleophilic substitution reactions, making it a reactive site for further functionalization.
  • Ring Opening: Under certain conditions, primary amines can open the oxadiazole ring, leading to the formation of thiosemicarbazides and other derivatives .
  • Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, potentially yielding various derivatives useful in organic synthesis.

Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives show efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Preliminary studies suggest that 3-(Methylthio)-1,2,4-oxadiazol-5-amine may possess anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential .

Several synthetic routes exist for producing 3-(Methylthio)-1,2,4-oxadiazol-5-amine:

  • From Thiosemicarbazides: The compound can be synthesized by reacting thiosemicarbazides with appropriate carbonyl compounds to form the oxadiazole ring.
  • Direct Cyclization: A more straightforward method involves cyclizing methylthio-substituted hydrazines with carboxylic acids or their derivatives under acidic conditions .
  • Functionalization of Oxadiazoles: Existing oxadiazole derivatives can be modified through nucleophilic substitution to introduce the methylthio and amino groups.

3-(Methylthio)-1,2,4-oxadiazol-5-amine has potential applications in various fields:

  • Pharmaceuticals: Its biological activities suggest possible roles in drug development, particularly as antimicrobial or anticancer agents.
  • Material Science: The compound may serve as a building block for synthesizing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding the pharmacodynamics of 3-(Methylthio)-1,2,4-oxadiazol-5-amine. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular pathways.

Such studies are essential for determining the therapeutic potential and safety profile of the compound.

3-(Methylthio)-1,2,4-oxadiazol-5-amine shares structural similarities with several other compounds in the oxadiazole family. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-1,2,4-thiadiazol-5-amineContains a thiadiazole ring instead of an oxadiazoleOften exhibits different biological activities
5-Amino-1,2,4-triazoleContains a triazole ringKnown for its strong anticancer properties
1,2,4-Oxadiazolyl derivativesVarious substitutions on the oxadiazole coreBroad spectrum of biological activities

The uniqueness of 3-(Methylthio)-1,2,4-oxadiazol-5-amine lies in its specific substitution pattern that may enhance its biological activity compared to other similar compounds. Its methylthio group could provide distinct electronic properties influencing its reactivity and interaction with biological targets.

XLogP3

0.6

Other CAS

55864-39-6

Wikipedia

3-(Methylsulfanyl)-1,2,4-oxadiazol-5-amine

Dates

Last modified: 08-15-2023

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